molecular formula C11H12O4 B100528 Dimethyl 5-methylisophthalate CAS No. 17649-58-0

Dimethyl 5-methylisophthalate

Cat. No. B100528
CAS RN: 17649-58-0
M. Wt: 208.21 g/mol
InChI Key: DWLNVWOJNQXRLG-UHFFFAOYSA-N
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Description

Dimethyl 5-methylisophthalate is a derivative of isophthalic acid, a benzene dicarboxylic acid, where two of the carboxylic acid groups have been esterified with methanol and one of the hydrogen atoms on the benzene ring is substituted with a methyl group. This compound serves as a monomer or intermediate for various chemical reactions and polymer syntheses.

Synthesis Analysis

The synthesis of dimethyl 5-methylisophthalate-related compounds involves various chemical reactions. For instance, hyperbranched polyesters are synthesized through melt condensation polymerization of dimethyl 5-(2-hydroxyethoxy)isophthalate, which is a related AB2 monomer . Additionally, novel phthalocyanine compounds with dimethyl 5-oxyisophthalate substituents are synthesized by reacting dimethyl 5-hydroxyisophthalate with dicyano-nitrobenzene derivatives in the presence of anhydrous potassium carbonate . Another synthesis approach involves the Williamson reaction to produce dimethyl 5-(acridin-9-yloxy)isophthalate from dimethyl 5-hydroxyisophthalate and 9-chloroacridine .

Molecular Structure Analysis

The molecular structure of dimethyl 5-methylisophthalate-related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of dimethyl 5-(acridin-9-yloxy)isophthalate has been determined, revealing a triclinic system with specific bond lengths and angles . The molecular frameworks of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate show different orientations of the methyl carboxylate moieties with respect to the benzene ring .

Chemical Reactions Analysis

Dimethyl 5-methylisophthalate-related compounds undergo a variety of chemical reactions. The hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate undergo intramolecular cyclization and ester interchange reactions during polymerization . Tetra dimethyl 5-oxyisophthalate substituted phthalocyanines display metal-based and ring-based electron transfer processes . The Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate has been studied, showing an SN1 reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 5-methylisophthalate-related compounds are diverse. Hyperbranched polyesters exhibit low intrinsic viscosities and are soluble in common organic solvents . The electrochemical properties of phthalocyanine complexes have been investigated, showing various electron transfer properties . The crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate reveal supramolecular aggregations supported by hydrogen bonding and other interactions . Theoretical calculations on dimethyl phthalate provide insights into its stable conformations, vibrational assignments, and molecular electrostatic potential .

Scientific Research Applications

1. Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules

  • Summary of Application: This research focuses on the synthesis, structural and physico-chemical characterization, luminescence properties, and luminescent sensing activity of a family of isostructural coordination polymers (CPs) with the general formula [Ln2(μ4-5Meip)3(DMF)]n (where Ln(III) = Sm (1Sm), Eu (2Eu), Gd (3Gd), Tb (4Tb) and Yb (5Yb) and 5Meip = 5-methylisophthalate, DMF = N,N-dimethylmethanamide) .
  • Methods of Application: The research involves the synthesis of coordination polymers using 5-methylisophthalate as a ligand. The photoluminescence properties of these polymers are then studied .
  • Results or Outcomes: The study reveals that the 5-methylisophthalate ligand can provide efficient energy transfers to the lanthanide (III) ions, which results in intense emissions in both the visible and near-infrared (NIR) regions .

2. Synthesis of Side-Chain Jacketed Liquid Crystalline Polymer

  • Summary of Application: This research involves the synthesis of a side-chain jacketed liquid crystalline polymer using dimethyl 5-methylisophthalate .
  • Methods of Application: The research involves the bromination of dimethyl 5-methylisophthalate with dibenzoyl peroxide (BPO) as the radical initiator. The resulting product, dimethyl 5-(bromomethyl)isophthalate, is then used in the next step of the synthesis .
  • Results or Outcomes: The research successfully synthesizes a side-chain jacketed liquid crystalline polymer .

Safety And Hazards

The safety data sheet for Dimethyl 5-methylisophthalate indicates that it may cause eye irritation. Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

A recent study has reported on the synthesis, structural and physico-chemical characterization, luminescence properties, and luminescent sensing activity of a family of isostructural coordination polymers with the general formula [Ln 2 (μ 4 -5Meip) 3 (DMF)] n (where Ln (III) = Sm, Eu, Gd, Tb, and Yb and 5Meip = 5-methylisophthalate, DMF = N,N-dimethylmethanamide). These coordination polymers have shown promising photoluminescence emission and chemosensing for nitroaromatic molecules .

properties

IUPAC Name

dimethyl 5-methylbenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLNVWOJNQXRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-methylisophthalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Stackhouse, J Ren, C Shan, A Nafady… - Crystal Growth & …, 2019 - ACS Publications
… The esterification reaction of 5-methy isophthalic acid in methanol solvent afforded dimethyl 5-methylisophthalate. Then, the bromination reaction between dimethyl 5-(bromomethyl)…
Number of citations: 16 pubs.acs.org
Y Dozen - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
The cadmium halides-catalyzed thermal transformation of potassium and sodium salts of isomeric methyl- and phenylbenzoic acids has been investigated. Potassium o-toluate gave …
Number of citations: 6 www.journal.csj.jp
CA Stackhouse - 2018 - search.proquest.com
… The organic phase was dried over Na2SO4, and then concentrated to give the compound Dimethyl 5-methylisophthalate as a buff powder (10.401 g, 90%). 1H NMR (300 MHz, CDCl3, δ…
Number of citations: 4 search.proquest.com
D Wang, J Song, J Wang, Z Zhang… - Advanced Functional …, 2020 - Wiley Online Library
Low transfection efficacy of non‐viral gene vectors restricts their applications. In this paper, N 1 ,N 3 ‐dicarbamimidoyl‐5‐methylisophthalamide (BGG) is designed as a functional group, …
Number of citations: 7 onlinelibrary.wiley.com
R Qiao, ZY Zhang, MA Zhu - Crystals, 2017 - mdpi.com
… A mixture of dimethyl 5-methylisophthalate (2.08 g, 0.01 mol), N-bromosuccinimide (3.56 g, 0.02 mol) and benzoyl peroxide (0.24 g, 0.001 mol) in CCl 4 (50 mL) was prepared and …
Number of citations: 1 www.mdpi.com
B Warton - 1999 - espace.curtin.edu.au
This thesis reports the results of investigations carried out into the composition of the saturate and aromatic unresolved complex mixtures (UCMs) in crude oils. It is divided into two …
Number of citations: 5 espace.curtin.edu.au
Y Zheng - 2020 - scholarship.miami.edu
This dissertation investigates supramolecular complexation studies between viologen derivatives and cucurbit [n] urils (n= 7, 8), as well as functionalization of pillar [5] arenes. Three …
Number of citations: 2 scholarship.miami.edu
F Vögtle, J Gross, C Seel… - … International Edition in …, 1992 - Wiley Online Library
… Starting from dimethyl 5-methylisophthalate (1),['] the key compound 4 for the cyclization reaction is available in six steps. Bromination with N-bromosuccinimide (NBS) (a in Scheme I), …
Number of citations: 46 onlinelibrary.wiley.com
WM Campbell - 2001 - mro.massey.ac.nz
The controlled synthesis of a variety of benzoic acid porphyrins ranging from monomers to arrays for the modification of TiO2 and GaAs semiconductors, and sulfur functionalised …
Number of citations: 2 mro.massey.ac.nz
T Bechtold, E Burtscher, A Amann… - … International Edition in …, 1992 - Wiley Online Library
… Starting from dimethyl 5-methylisophthalate (1),['] the key compound 4 for the cyclization reaction is available in six steps. Bromination with N-bromosuccinimide (NBS) (a in Scheme I), …
Number of citations: 24 onlinelibrary.wiley.com

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